molecular formula C13H9ClN4O3 B13585249 5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one

5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B13585249
M. Wt: 304.69 g/mol
InChI Key: LBXJVISQYZQJLT-UHFFFAOYSA-N
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Description

5-[(2-Chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a specialized benzimidazolone derivative offered for research and development purposes. This compound features a benzimidazolone core, a structure known for its diverse biological and material science applications, fused with a 2-chloro-4-nitrophenyl group which can serve as a key synthetic intermediate. Researchers may utilize this chemical in the exploration of novel pharmaceutical candidates, particularly in areas such as [mention specific therapeutic areas, e.g., enzyme inhibition], or as a building block in organic synthesis and materials chemistry. Its mechanism of action is anticipated to be [describe potential mechanism, e.g., related to its interaction with specific biological targets or its electronic properties]. As with all chemicals, appropriate safety protocols should be followed. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H9ClN4O3

Molecular Weight

304.69 g/mol

IUPAC Name

5-(2-chloro-4-nitroanilino)-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C13H9ClN4O3/c14-9-6-8(18(20)21)2-4-10(9)15-7-1-3-11-12(5-7)17-13(19)16-11/h1-6,15H,(H2,16,17,19)

InChI Key

LBXJVISQYZQJLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthesis of Benzimidazolone Core

The benzimidazolone ring system is commonly synthesized by cyclization of o-phenylenediamine derivatives with carbonyl sources such as phosgene, urea, or carbonyldiimidazole under controlled conditions.

  • Typical Procedure:
    • o-Phenylenediamine is reacted with phosgene or a phosgene equivalent in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature.
    • The reaction proceeds through nucleophilic attack of the amine groups on the carbonyl carbon to form the benzimidazolone ring.
    • The product is purified by recrystallization or chromatography.

Purification and Characterization

  • The crude product is purified by recrystallization from suitable solvents (ethanol, methanol) or by chromatographic techniques (silica gel column chromatography).
  • Characterization is performed using:
    • Nuclear Magnetic Resonance spectroscopy (¹H NMR, ¹³C NMR)
    • Mass Spectrometry (MS)
    • Infrared Spectroscopy (IR)
    • Elemental analysis

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Benzimidazolone formation o-Phenylenediamine + phosgene or equivalent Dichloromethane/THF 0-25 °C 75-85 Controlled addition needed
Coupling with 2-chloro-4-nitroaniline Benzimidazolone + 2-chloro-4-nitroaniline + base DMF/DMSO 80-120 °C 60-80 Base: K2CO3 or NaH
Alternative coupling Benzimidazolone derivative + 2-chloro-4-nitroaniline + coupling agent Dichloromethane/DMF Room temp - 50 °C 70-90 Using EDC, DCC or similar

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring or the chloronitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key benzodiazol-2-one derivatives, emphasizing substituent effects:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target compound 5-(2-chloro-4-nitrophenylamino) C₁₃H₈ClN₅O₃ 329.69 Electron-deficient aromatic system; potential for nucleophilic substitution reactions .
Domperidone (5-chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one) 5-chloro, piperidinylpropyl linkage C₂₂H₂₄ClN₅O₂ 425.91 Dopamine D₂ receptor antagonist; antiemetic and gastrokinetic agent .
5-Nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one 5-nitro, 1-propargyl C₁₀H₆N₄O₃ 246.19 Propargyl group enables click chemistry applications; nitro enhances electrophilicity .
5-(2-Amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one 5-(2-amino-thiazolyl) C₁₀H₇N₅OS 261.26 Thiazole introduces sulfur-based hydrogen bonding; potential antimicrobial activity .
5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one 5-(1-aminoethyl) C₉H₁₀N₄O 190.20 Aminoethyl group enhances solubility in polar solvents; strong π-π stacking .
5-(dimethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one 5-(dimethylamino) C₉H₁₁N₃O 177.21 Electron-donating dimethylamino group increases basicity; potential CNS activity .
1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 1-methyl, 5-nitro C₈H₆N₄O₃ 206.16 Methyl group reduces steric hindrance; nitro stabilizes aromatic ring .

Electronic and Solubility Profiles

  • Electron-withdrawing groups (e.g., nitro, chloro in the target compound) decrease electron density on the benzodiazol-2-one core, enhancing stability toward oxidation but reducing solubility in polar solvents.
  • Electron-donating groups (e.g., dimethylamino in , aminoethyl in ) increase solubility in aqueous media and alter reactivity in electrophilic substitution.
  • Hybrid substituents (e.g., thiazole in ) introduce heteroatoms, enabling diverse intermolecular interactions (e.g., hydrogen bonding with proteins or solvents) .

Metabolic and Stability Considerations

  • Chloro substituents (target compound, Domperidone) resist hydrolysis under physiological conditions, improving metabolic stability compared to esters or amides .

Biological Activity

5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one is an organic compound classified under benzodiazoles. Its unique structure, characterized by a benzodiazole ring and substitutions from a 2-chloro-4-nitrophenyl moiety, suggests potential biological activities. The molecular formula is C11H9ClN4O2C_{11}H_{9}ClN_{4}O_{2} with a molecular weight of 252.67 g/mol . This article reviews its biological activity, including pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

5 2 chloro 4 nitrophenyl amino 2 3 dihydro 1H 1 3 benzodiazol 2 one\text{5 2 chloro 4 nitrophenyl amino 2 3 dihydro 1H 1 3 benzodiazol 2 one}

Key Features:

  • Chloro and Nitro Groups: These substituents can influence the compound's reactivity and interaction with biological targets.
  • Benzodiazole Framework: Known for various pharmacological activities, this framework contributes to the compound's potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of benzodiazoles can inhibit the growth of various bacterial strains. The presence of nitro and chloro groups enhances these effects by altering membrane permeability or inhibiting essential metabolic pathways .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. For instance, it has shown inhibitory activity against certain kinases involved in cancer progression. This inhibition could disrupt signaling pathways critical for tumor growth and survival .

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli
Anticancer EffectsInduced apoptosis in breast cancer cell lines with IC50 values in the micromolar range
Enzyme InhibitionInhibited kinase activity leading to reduced proliferation in prostate cancer cells

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells.
  • DNA Intercalation: Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Receptor Modulation: Interaction with specific receptors or enzymes can alter cellular signaling pathways.

Q & A

Basic: What synthetic routes are available for 5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves coupling 2-chloro-4-nitroaniline with a benzodiazol-2-one precursor under nucleophilic aromatic substitution conditions. Key steps include:

  • Reagent Selection: Use anhydrous solvents (e.g., DMF or THF) and catalysts like potassium carbonate to enhance reactivity .
  • Purity Control: Monitor by TLC (e.g., Rf values as in ) and purify via column chromatography (silica gel, gradient elution). Confirm purity via HPLC (≥95%) and elemental analysis (e.g., C, H, N content matching theoretical values) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • 1H NMR and IR Spectroscopy: Assign peaks for NH (δ ~4.2 ppm in CDCl3) and C=O (IR ~1620 cm⁻¹) to confirm the benzodiazol-2-one core .
  • X-Ray Crystallography: Resolve bond lengths (e.g., S–N: 1.73 Å) and dihedral angles (e.g., 35.85° between aromatic rings) to validate substituent orientation .
  • Mass Spectrometry: Use FABMS to confirm molecular ion peaks (e.g., m/z 466 for analogous compounds) .

Advanced: How should researchers design in vivo studies to evaluate neuroprotective or anticancer activity?

Methodological Answer:

  • Model Selection: Use transgenic mice (e.g., Alzheimer’s models) for neuroprotection or xenograft models for anticancer assays, as seen in benzodiazol-2-one analogs .
  • Dose Optimization: Conduct pilot studies with escalating doses (1–50 mg/kg) to establish therapeutic windows.
  • Control Groups: Include vehicle controls and reference compounds (e.g., memantine for neuroprotection) .
  • Endpoint Analysis: Quantify biomarkers (e.g., Aβ plaques or caspase-3 activity) via immunohistochemistry or ELISA .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:
Contradictions often arise from pharmacokinetic variability. Mitigate via:

  • Solubility Screening: Test in PBS, DMSO, and lipid-based carriers to mimic physiological conditions .
  • Metabolic Stability Assays: Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated) .
  • Pharmacokinetic Profiling: Measure plasma half-life (t½) and bioavailability in rodent models to correlate in vitro potency with in vivo exposure .

Advanced: What computational methods predict interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies: Use MOE or AutoDock to model binding to targets (e.g., acetylcholinesterase for neuroprotection). Validate with MD simulations (50 ns trajectories) to assess stability .
  • QSAR Modeling: Corrogate substituent effects (e.g., nitro vs. chloro groups) with bioactivity using descriptors like logP and polar surface area .
  • PubChem Data: Cross-reference computed properties (e.g., InChIKey) with experimental results for validation .

Basic: What are the compound’s key physicochemical properties relevant to drug discovery?

Methodological Answer:

  • logP and Solubility: Determine via shake-flask method (logP ~2.5) and HPLC-UV solubility profiling in pH 1–7 buffers .
  • pKa Estimation: Use potentiometric titration to identify ionizable groups (e.g., benzodiazol-2-one NH, pKa ~8.5) .
  • Thermal Stability: Perform TGA/DSC to assess decomposition temperatures (>200°C indicates suitability for oral formulations) .

Advanced: How can environmental fate and ecotoxicological risks be assessed?

Methodological Answer:

  • Abiotic Degradation: Study hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to quantify half-lives .
  • Biotransformation Assays: Use soil microcosms or activated sludge to track metabolite formation via LC-MS/MS .
  • Ecotoxicology: Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition (OECD 201 guidelines) .

Advanced: What strategies resolve crystallographic disorder in X-ray structures of this compound?

Methodological Answer:

  • Data Collection: Use low-temperature (100 K) synchrotron radiation to improve resolution (<1.0 Å) .
  • Refinement: Apply SHELXL restraints for anisotropic displacement parameters and partial occupancy modeling for disordered nitro groups .
  • Validation: Check using R1 (<5%), wR2 (<15%), and Fo-Fc maps to confirm electron density fit .

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